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Introduction and Structural Classification

2-deoxystreptamine (2-DOS) aminoglycosides represent a critically important class of antibiotics

characterized by the presence of a 2-deoxystreptamine core moiety, which serves as the central scaffold for

various sugar substituents. These broad-spectrum antibacterial agents have maintained clinical relevance

despite the emergence of resistance due to their potent concentration-dependent bactericidal activity

against a wide range of Gram-negative pathogens and some Gram-positive bacteria. The 2-DOS

aminoglycosides are traditionally classified into two main structural categories based on their substitution

patterns: the 4,5-disubstituted class (including neomycin, paromomycin, and ribostamycin) and the 4,6-

disubstituted class (including kanamycin, gentamicin, and tobramycin). This structural distinction

profoundly influences their antibacterial spectrum, resistance profiles, and toxicological properties, making

the comparative understanding of these compounds essential for researchers and drug development

professionals.

Table 1: Structural Classification of 2-Deoxystreptamine Aminoglycosides
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Class Representative Compounds Core Structural Features
Year
Introduced

4,5-disubstituted Neomycin, Paromomycin,

Ribostamycin

Amino sugars at positions 4 and

5 of 2-DOS ring

1950s

(neomycin)

4,6-disubstituted Kanamycin, Gentamicin,

Tobramycin, Amikacin

Amino sugars at positions 4 and

6 of 2-DOS ring

1957

(kanamycin)

Monosubstituted Apramycin Single sugar at position 4 of 2-

DOS with bicyclic moiety

1970s

The clinical utility of 2-DOS aminoglycosides is particularly valuable for treating serious infections caused

by aerobic Gram-negative bacilli, including Pseudomonas aeruginosa, Acinetobacter species, and

Enterobacter species. Additionally, certain members of this class remain effective against mycobacterial

infections, including tuberculosis. However, their administration is compromised by dose-limiting toxicities,

primarily nephrotoxicity and ototoxicity, which have motivated extensive structure-activity relationship

studies to improve their therapeutic indices. The ongoing challenge of bacterial resistance, mediated

primarily by aminoglycoside-modifying enzymes, has further stimulated research into novel analogs and

modifications that can circumvent resistance mechanisms while maintaining efficacy and reducing toxicity.

Mechanism of Action and Ribosomal Binding

The primary mechanism of action of 2-DOS aminoglycosides involves irreversible binding to the bacterial

30S ribosomal subunit, specifically targeting the decoding aminoacyl-tRNA site (A-site) of 16S ribosomal

RNA. This interaction disrupts protein synthesis through multiple mechanisms: inducing mistranslation by

impairing the proofreading function of the ribosome, inhibiting translational elongation, and promoting

premature termination of protein chains. The common structural feature enabling this activity is the

presence of the 2-deoxystreptamine core, which facilitates critical interactions with conserved nucleotides

in the ribosomal A-site. Rings I and II of these aminoglycosides form the interaction core responsible for

drug binding, with ring I intercalating into an internal loop formed by nucleotides A1408, A1492, A1493,

and the C1409-G1491 base pair in bacterial rRNA [1].
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The specificity for prokaryotic ribosomes over eukaryotic counterparts is largely determined by key

nucleotide variations in the drug-binding pocket, particularly at positions 1408 and 1491. Bacterial

ribosomes contain an adenine at position 1408 (A1408) and guanine at 1491 (G1491), while cytosolic

ribosomes have guanine at 1408 (G1408) and adenine at 1491 (A1491) [1]. Mitochondrial ribosomes share

the bacterial A1408 but have cytosine at 1491 (C1491). These differences critically impact drug binding; for

instance, 2-DOS aminoglycosides with 6'-NH₂ groups (e.g., neomycin) are highly dependent on A1408 for

proper binding, while those with 6'-OH groups (e.g., paromomycin) are more tolerant of G1408 but highly

dependent on G1491 for stacking interactions [1]. The binding-induced destacking of nucleotide A1492 has

been identified as a critical factor in determining prokaryotic specificity, with paromomycin inducing this

conformational change in bacterial but not human rRNA A-sites [2].
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Figure 1: Mechanism of Action of 2-Deoxystreptamine Aminoglycosides
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The initial binding of aminoglycosides to the ribosomal A-site facilitates additional secondary interactions

that enhance drug uptake and efficacy. The incorporation of misfolded proteins into bacterial cell membranes

increases membrane permeability, leading to further stimulation of aminoglycoside transport in a self-

promoting cycle [3]. This secondary membrane-disrupting effect contributes to the concentration-

dependent bactericidal activity characteristic of this antibiotic class. The ability to induce multiple

disruptive events in bacterial cells makes 2-DOS aminoglycosides particularly effective against rapidly

multiplying pathogens and explains their continued clinical utility despite the challenges of toxicity and

resistance.

Comparative Activity Analysis

Antibacterial Potency and Spectrum

The antibacterial activity of 2-DOS aminoglycosides varies significantly between structural classes and

individual compounds, influenced by specific structural features that affect ribosomal binding affinity,

bacterial uptake, and susceptibility to resistance mechanisms. The 4,6-disubstituted compounds generally

exhibit enhanced potency against clinically relevant Gram-negative pathogens compared to 4,5-

disubstituted analogs, particularly against problematic organisms like Pseudomonas aeruginosa. This

superior activity stems from their optimized interaction with the ribosomal A-site, where rings I and II

position themselves similarly to 4,5-disubstituted compounds, but the additional rings make specific contacts

with the upper stem of the decoding region RNA, enhancing binding affinity and interfering more effectively

with translocation [4].

Table 2: Comparative Activity of 2-DOS Aminoglycosides Against Bacterial Strains

Compound
E. coli
MIC
(μM)

P. aeruginosa
MIC (μM)

A1408→G1408
MIC Change

G1491→C1491
MIC Change

Key
Resistance
Enzymes

Paromomycin 1.6 3.2 1.6→102 μM 1.6→>720 μM APH(3'),
ANT(4')
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Compound
E. coli
MIC
(μM)

P. aeruginosa
MIC (μM)

A1408→G1408
MIC Change

G1491→C1491
MIC Change

Key
Resistance
Enzymes

Neomycin 0.8 1.6 0.8→>720 μM 0.8→27 μM APH(3'),
AAC(3)

4',6'-O-acetal
1

3.2 6.4 3.2→>720 μM 3.2→>720 μM -

Ribostamycin 6.4 25.6 6.4→>720 μM 6.4→412 μM APH(3'),
AAC(3)

Gentamicin 0.4 0.8 0.4→>720 μM 0.4→45 μM AAC(3),
ANT(2")

Amikacin 1.2 2.4 1.2→185 μM 1.2→64 μM AAC(6')

The spectrum of activity across 2-DOS aminoglycosides reveals important structure-activity relationships.

Paromomycin and neomycin, despite their structural similarity (differing only at the 6' position: OH vs.

NH₂), show distinct resistance profiles. Paromomycin (6'-OH) activity is severely compromised by C1491

mutations (MIC shift from 1.6 μM to >720 μM), while maintaining moderate activity against G1408 mutants

(MIC 102 μM) [1]. In contrast, neomycin (6'-NH₂) shows greater sensitivity to G1408 alterations (MIC >720

μM) but retains some activity against C1491 mutants (MIC 27 μM) [1]. These differences highlight how

specific substitutions at critical positions dramatically alter the interaction with ribosomal RNA

determinants and consequently influence the antibacterial spectrum.

Ribosomal Selectivity and Therapeutic Window

The selectivity for bacterial ribosomes over eukaryotic counterparts represents a crucial determinant of the

therapeutic utility of 2-DOS aminoglycosides. Comparative binding studies using isothermal titration

calorimetry and fluorescence techniques have quantified the differential affinity of these compounds for

bacterial versus human ribosomal A-sites. Paromomycin demonstrates a favorable selectivity profile,

binding with markedly higher affinity to E. coli rRNA A-sites compared to human counterparts, while G418

(geneticin) shows reduced binding affinity for both but less discrimination between bacterial and eukaryotic
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ribosomes [2]. This limited selectivity explains G418's significant activity against eukaryotic cells and its

application in molecular biology for selecting genetically modified eukaryotic cells.

The structural basis for ribosomal selectivity has been elucidated through structural biology approaches.

The key differentiating factor is the nucleotide at position 1408: adenine in bacterial ribosomes versus

guanine in eukaryotic cytoplasmic ribosomes [4]. The presence of G1408 in eukaryotic ribosomes disrupts

the optimal binding pocket for most 2-DOS aminoglycosides, particularly those with 6'-ammonium groups

like neomycin. Modifications at the 4'-position have been shown to disproportionately reduce affinity for

eukaryotic ribosomes (both cytoplasmic and mitochondrial), thereby enhancing selectivity and potentially

reducing ototoxicity [5]. For instance, 4'-O-ether and 4',6'-O-acetal modifications on glucopyranosyl ring I

yield compounds that interact poorly with mitochondrial and cytosolic ribosomes while largely retaining

antibacterial activity [1].

Resistance Mechanisms

Enzymatic Modification and Inactivation

Bacterial resistance to 2-DOS aminoglycosides primarily occurs through three well-characterized

mechanisms: enzymatic modification of the drug, ribosomal mutations, and reduced drug accumulation. The

most prevalent mechanism in clinical settings involves enzymatic modification by aminoglycoside-

modifying enzymes (AMEs), which include N-acetyltransferases (AAC), O-nucleotidyltransferases (ANT),

and O-phosphotransferases (APH). These enzymes catalyze the covalent modification of specific amino or

hydroxyl groups on aminoglycosides, reducing their binding affinity for the ribosomal target and preventing

the energy-dependent phase II uptake that enhances drug accumulation [6]. The specific modification sites

vary among enzymes but commonly target positions 3, 2', and 6' for AAC; 4' and 2" for ANT; and 3' and 2"

for APH [6].

The clinical impact of these resistance mechanisms has driven the development of semisynthetic analogs

designed to circumvent inactivation. For instance, amikacin, a derivative of kanamycin A containing an L-4-

amino-2-hydroxybutyryl (AHB) side chain at the N-1 position, exhibits resistance to many aminoglycoside-

modifying enzymes that commonly affect earlier-generation compounds [5]. Similarly, the introduction of

small alkyl groups at the 2'-position, such as in 2'-N-ethyl and 2'-N-propyl derivatives of paromomycin and
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neomycin, has been shown to overcome the action of AAC(2') resistance determinants while simultaneously

increasing selectivity for prokaryotic over eukaryotic ribosomes [5]. These structure-based design strategies

demonstrate how detailed knowledge of resistance mechanisms can inform the development of more resilient

antibiotics.

Aminoglycoside Resistance Mechanisms

Enzymatic Modification Ribosomal Mutation Reduced Uptake/Accumulation Active Efflux
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Figure 2: Major Resistance Mechanisms to 2-DOS Aminoglycosides

Target Modification and Drug Efflux

Ribosomal methylation represents another significant resistance mechanism, particularly for 4,6-

disubstituted 2-DOS aminoglycosides. The ribosomal methyltransferases (RMTs) that modify nucleotide

G1405 in the drug-binding pocket significantly diminish the activity of most clinically used 4,6-disubstituted

aminoglycosides, including plazomicin [5]. Interestingly, 4,5-disubstituted compounds like paromomycin

and neomycin, as well as the monosubstituted apramycin, do not make direct contact with G1405 and

consequently retain activity against strains expressing these methyltransferases [5]. This important

distinction has renewed interest in the 4,5-disubstituted class as potential therapeutic options against RMT-

producing pathogens.

Reduced drug accumulation through impaired uptake or active efflux constitutes the third major resistance

category. The initial uptake of aminoglycosides across the outer membrane of Gram-negative bacteria occurs

through a self-promoted uptake process that disrupts Mg²⁺ bridges between lipopolysaccharide molecules
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[6]. Subsequent transport across the cytoplasmic membrane depends on the electron transport chain (energy-

dependent phase I) and is rate-limiting for drug activity [6]. Conditions that impair this energy-dependent

uptake, including anaerobiosis, hyperosmolarity, and low pH, significantly reduce aminoglycoside efficacy.

Additionally, some bacteria exhibit adaptive resistance, characterized by transient reductions in

antimicrobial killing despite genetic susceptibility, likely due to membrane protein changes and alterations in

anaerobic respiratory pathway regulation [6].

Experimental Assessment Methodologies

Binding and Selectivity Assays

The evaluation of aminoglycoside activity and selectivity employs a range of experimental methodologies

designed to quantify drug-target interactions and biological effects. Isothermal titration calorimetry (ITC)

has been particularly valuable for directly measuring the thermodynamic parameters of aminoglycoside

binding to model oligonucleotides representing bacterial and human rRNA A-sites [2]. These studies have

revealed that binding-induced destacking of nucleotide A1492 correlates with prokaryotic specificity, with

paromomycin inducing this conformational change in bacterial but not human rRNA [2]. Complementary

fluorescence-based binding assays provide additional insights into binding affinity and kinetics, allowing

researchers to determine dissociation constants and compare relative binding strengths under various

conditions.

Ribosomal selectivity profiling typically involves assessing inhibition of protein synthesis in cell-free

systems derived from bacterial versus eukaryotic sources. More sophisticated approaches employ engineered

bacterial strains with specific point mutations in the ribosomal drug-binding pocket that mimic eukaryotic

residues. For instance, Mycobacterium smegmatis strains with A1408G or G1491C mutations allow direct

measurement of how these critical nucleotide changes affect antibacterial activity [1]. The minimum

inhibitory concentration (MIC) values determined against these isogenic mutant panels provide

quantitative data on ribosomal selectivity, with compounds showing smaller MIC shifts against mutants

representing more favorable selectivity profiles. These experimental approaches enable researchers to

systematically evaluate how structural modifications affect the fundamental interaction between

aminoglycosides and their ribosomal target.
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Antibacterial Activity Assessment

The standardized determination of minimum inhibitory concentrations (MICs) against reference bacterial

strains represents the cornerstone of antibacterial activity assessment. The broth microdilution method

following Clinical and Laboratory Standards Institute (CLSI) guidelines provides reproducible quantification

of potency across diverse bacterial pathogens. For aminoglycosides, these assays typically include Gram-

negative rods such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter

baumannii, as well as Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis [1]

[5]. The inclusion of strains with well-characterized resistance mechanisms allows simultaneous assessment

of susceptibility to common resistance determinants.

Time-kill kinetics studies provide additional important information beyond MIC determinations,

characterizing the rate and extent of bactericidal activity. For aminoglycosides, these assays typically

demonstrate concentration-dependent killing, with more rapid and complete bacterial eradication at higher

multiples of the MIC. The post-antibiotic effect (PAE), wherein bacterial growth suppression persists after

drug removal, is another important characteristic of aminoglycosides quantified through specialized time-kill

studies. These comprehensive antibacterial assessments enable researchers to compare not only the potency

but also the kinetic properties of different 2-DOS aminoglycosides, informing dosing regimen optimization

and structure-activity relationship analyses.

Table 3: Key Experimental Methods for Aminoglycoside Evaluation

Method Type Specific Techniques
Key Measured
Parameters

Application in SAR
Studies

Binding Assays Isothermal titration
calorimetry (ITC)

Kd, ΔG, ΔH, ΔS Target affinity and binding
thermodynamics

Fluorescence anisotropy Binding affinity, kinetics Binding strength and
mechanism

NMR spectroscopy Structural contacts,
conformational changes

Atomic-level binding
interactions
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Method Type Specific Techniques
Key Measured
Parameters

Application in SAR
Studies

Biological

Activity

Broth microdilution MIC Minimum inhibitory

concentration

Antibacterial potency

Time-kill assays Killing rate, PAE Bactericidal kinetics

Ribosomal translation
inhibition

IC50 in cell-free systems Target-specific activity

Selectivity
Assessment

Engineered ribosome
strains

MIC ratios (mutant/wild-
type)

Ribosomal selectivity

Mitochondrial protein
synthesis inhibition

IC50 in mitochondrial
systems

Mitochondrial toxicity
potential

Eukaryotic cytotoxicity
assays

CC50, therapeutic index Mammalian cell toxicity

Toxicity Profiles and Mitigation Strategies

Mechanisms of Ototoxicity and Nephrotoxicity

The clinical utility of 2-DOS aminoglycosides is significantly limited by their characteristic toxicities,

primarily affecting the renal and auditory systems. Ototoxicity manifests as irreversible sensorineural

hearing loss resulting from destruction of inner ear sensory hair cells, with reported incidence rates varying

from 7% to 25% of treated patients [7]. The molecular mechanisms underlying aminoglycoside ototoxicity

involve multiple pathways, including production of reactive oxygen species (ROS), disruption of

intracellular calcium storage, and direct inhibition of mitochondrial protein synthesis [7]. Inherited

hypersensitivity to aminoglycoside ototoxicity linked to specific mitochondrial rRNA mutations (A1555G

and C1494U) provides compelling evidence for the role of mitochondrial dysfunction in this adverse effect

[1].
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Nephrotoxicity represents the other major dose-limiting adverse effect, characterized by non-oliguric renal

failure resulting from proximal tubular damage. The cationic aminoglycosides concentrate in the S1 and S2

segments of the proximal tubule through a high-capacity adsorptive endocytotic mechanism following

binding to cellular membrane acidic phospholipids [3]. Following adsorption, drug-containing vesicles fuse

with lysosomes where the sequestered aminoglycosides inhibit phospholipid degradation, leading to myeloid

body formation and eventual lysosomal rupture [3]. Additional contributing mechanisms include

mitochondrial swelling and dysfunction, decreased mitochondrial respiration, inhibition of basolateral

Na+/K+-ATPase activity, and generation of reactive oxygen species [3]. The nephrotoxic potential varies

among specific aminoglycosides, with neomycin and gentamicin representing the most potent

nephrotoxicants, while amikacin and netilmicin exhibit the lowest toxicity [3].

Structural Approaches to Toxicity Reduction

Structural modification strategies have yielded promising approaches to reducing aminoglycoside toxicity

while maintaining antibacterial efficacy. Modifications at the 4'-position of ring I have demonstrated a

disproportionate ability to reduce affinity for eukaryotic ribosomes, thereby increasing selectivity and

potentially mitigating ototoxicity [1] [5]. For instance, 4'-O-alkyl ether derivatives and 4',6'-O-acetal

modifications have yielded compounds with significantly reduced activity against mitochondrial and

cytosolic ribosomes while largely preserving antibacterial activity [1]. Similarly, 2'-position modifications

have shown potential for overcoming resistance while improving selectivity, with 2'-N-alkylation conferring

reduced affinity for eukaryotic ribosomes and circumventing AAC(2') resistance determinants [5].

The installation of small hydrophobic substituents at specific positions represents another productive

strategy for optimizing the therapeutic index. Propylamycin (4'-deoxy-4'-propylparomomycin) exemplifies

this approach, demonstrating reduced ototoxicity in guinea pig models while maintaining potent antibacterial

activity [5]. The mechanistic basis for this improved safety profile appears to be preferential reduction in

drug binding to eukaryotic ribosomes, particularly mitochondrial ribosomes containing the A1555G mutation

associated with hypersensitivity to aminoglycoside ototoxicity [1]. These structure-based design principles

provide a roadmap for developing next-generation 2-DOS aminoglycosides with enhanced therapeutic

indices, potentially expanding their clinical utility in an era of increasing antimicrobial resistance.

Conclusion and Future Perspectives
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The comparative analysis of 2-deoxystreptamine aminoglycosides reveals a complex interplay between

structural features, biological activity, resistance profiles, and toxicity patterns. The 4,6-disubstituted

compounds generally offer superior potency against Gram-negative pathogens, while 4,5-disubstituted

analogs may provide advantages against strains with specific resistance mechanisms such as ribosomal

methyltransferases. Critical structure-activity relationships emerge from systematic comparisons: the 6'-

substituent (OH vs. NH₂) significantly influences ribosomal selectivity, 4'-modifications disproportionately

affect eukaryotic ribosome binding, and 2'-alkylation can circumvent specific resistance mechanisms while

improving selectivity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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